molecular formula C16H15F3N6S B6453875 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile CAS No. 2549047-87-0

2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile

Cat. No.: B6453875
CAS No.: 2549047-87-0
M. Wt: 380.4 g/mol
InChI Key: XKUPJLCEDUKLHL-UHFFFAOYSA-N
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Description

The compound 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile features a pyrimidine-5-carbonitrile core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a piperazine ring linked to a 5-(trifluoromethyl)pyridin-2-yl moiety. The methylsulfanyl group contributes to lipophilicity, while the trifluoromethylpyridine and piperazine units may enhance binding interactions in biological systems, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-methylsulfanyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6S/c1-26-15-22-9-11(8-20)14(23-15)25-6-4-24(5-7-25)13-3-2-12(10-21-13)16(17,18)19/h2-3,9-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUPJLCEDUKLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile involves the following steps:

  • Synthesis of Pyrimidine Intermediate:

    • Starting with a halogenated pyrimidine, the methylsulfanyl group is introduced via nucleophilic substitution using sodium methylthiolate.

    • Reaction conditions: Anhydrous solvents, inert atmosphere, and moderate heating.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Substitution: The piperazine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for modifications at various positions.

  • Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, mCPBA

  • Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

  • Bases: Potassium carbonate, sodium hydride

  • Solvents: DMF, dichloromethane, ethanol

Major Products

  • Sulfoxides and Sulfones: Result from oxidation of the methylsulfanyl group.

  • Amines: Formed by reduction of the nitrile group.

  • Substituted Derivatives: Result from various substitution reactions on the pyrimidine, piperazine, and pyridine rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the creation of various derivatives with potentially useful properties.

Biology

In biological research, it’s often utilized in studying molecular interactions due to its multiple functional groups that can engage in different biochemical pathways.

Medicine

In medicinal chemistry, this compound has shown promise as a scaffold for developing new drugs, particularly in targeting neurological disorders and cancer due to its ability to interact with specific receptors and enzymes.

Industry

In industry, it can be used in the synthesis of advanced materials and as a ligand in catalysis.

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. For instance, its trifluoromethyl group can enhance binding affinity to certain receptors, while the piperazine moiety can modulate the activity of neurotransmitter systems. These interactions can lead to altered cellular signaling pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound
  • Core : Pyrimidine-5-carbonitrile.
  • Substituents :
    • 2-position: Methylsulfanyl (-SCH₃).
    • 4-position: Piperazine-linked 5-(trifluoromethyl)pyridin-2-yl.
Analog 1: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile ()
  • Core : Pyrimidine-5-carbonitrile.
  • Substituents: 2-position: (3-Hydroxyphenyl)amino. 4-position: Thiazole ring with methylamino and methyl groups.
Analog 2: 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile ()
  • Core : Pyrimidine-5-carbonitrile.
  • Substituents :
    • 2-position: (2-Nitrobenzyl)sulfanyl.

Functional Group Impact

Compound Substituent at 2-position Substituent at 4-position Molecular Weight (g/mol) Solubility (if available)
Target Compound Methylsulfanyl Piperazine + trifluoromethylpyridine ~435.4 (estimated) Not reported
Analog 1 () (3-Hydroxyphenyl)amino Thiazole ring ~380.4 Low (mp 242–243°C)
Analog 2 () (2-Nitrobenzyl)sulfanyl None ~317.8 Not reported
  • Trifluoromethylpyridine vs. Thiazole (Analog 1) : The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the thiazole in Analog 1 may improve target binding but reduce solubility .

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